molecular formula C15H10IN3O3 B14155409 6-iodo-2-methyl-3-(2-nitrophenyl)quinazolin-4(3H)-one CAS No. 374598-97-7

6-iodo-2-methyl-3-(2-nitrophenyl)quinazolin-4(3H)-one

Cat. No.: B14155409
CAS No.: 374598-97-7
M. Wt: 407.16 g/mol
InChI Key: JHAWINPRKISJHH-UHFFFAOYSA-N
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Description

6-iodo-2-methyl-3-(2-nitrophenyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-iodo-2-methyl-3-(2-nitrophenyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Iodination: Introduction of the iodine atom to the quinazolinone core.

    Methylation: Addition of the methyl group to the quinazolinone core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: Halogen substitution reactions can occur, particularly involving the iodine atom.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogenating agents like N-iodosuccinimide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of various halogenated derivatives.

Scientific Research Applications

6-iodo-2-methyl-3-(2-nitrophenyl)quinazolin-4(3H)-one may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible development as a pharmaceutical agent due to its unique structure.

    Industry: Use in the production of specialized chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, quinazolinones can interact with enzymes, receptors, or DNA, leading to various biological effects. The presence of the nitro and iodine groups may influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3-phenylquinazolin-4(3H)-one: Lacks the iodine and nitro groups.

    6-chloro-2-methyl-3-(2-nitrophenyl)quinazolin-4(3H)-one: Chlorine instead of iodine.

    6-iodo-2-methyl-3-phenylquinazolin-4(3H)-one: Lacks the nitro group.

Uniqueness

The presence of both the iodine and nitro groups in 6-iodo-2-methyl-3-(2-nitrophenyl)quinazolin-4(3H)-one may confer unique chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

374598-97-7

Molecular Formula

C15H10IN3O3

Molecular Weight

407.16 g/mol

IUPAC Name

6-iodo-2-methyl-3-(2-nitrophenyl)quinazolin-4-one

InChI

InChI=1S/C15H10IN3O3/c1-9-17-12-7-6-10(16)8-11(12)15(20)18(9)13-4-2-3-5-14(13)19(21)22/h2-8H,1H3

InChI Key

JHAWINPRKISJHH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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